molecular formula C12H20Cl2N2 B2901038 2-Methyl-3-piperidin-1-ylaniline;dihydrochloride CAS No. 2173998-76-8

2-Methyl-3-piperidin-1-ylaniline;dihydrochloride

Cat. No. B2901038
CAS RN: 2173998-76-8
M. Wt: 263.21
InChI Key: AIGKJVRQGNAYBL-UHFFFAOYSA-N
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Description

“2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 263.21.


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” include its molecular formula C12H20Cl2N2 and a molecular weight of 263.21. More detailed properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmacology

In pharmacology, piperidine derivatives like 2-Methyl-3-piperidin-1-ylaniline;dihydrochloride are crucial for the development of new pharmaceuticals. They are present in more than twenty classes of drugs, including alkaloids . These compounds are often used in the synthesis of biologically active molecules due to their ability to interact with various biological targets.

Organic Synthesis

Piperidine structures serve as important building blocks in organic synthesis. They are involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions are essential for creating complex organic molecules with potential applications in drug development and other areas of chemistry .

Medicinal Chemistry

In medicinal chemistry, the piperidine moiety is a key element in drug design. It is often incorporated into molecules to improve their pharmacokinetic properties, such as increased potency, selectivity, and metabolic stability. This can lead to the development of more effective and safer medications .

Drug Design

2-Methyl-3-piperidin-1-ylaniline;dihydrochloride can be used in drug design to create molecules that are complementary in shape and charge to specific biological targets. This process involves a combination of computational and experimental methods to optimize the interaction between the drug and its target .

Biochemistry

Piperidine compounds play a significant role in biochemistry, where they are used to study enzyme reactions, receptor-ligand interactions, and other biochemical processes. They can act as inhibitors or activators in these systems, providing insight into the mechanisms of action at the molecular level .

Future Directions

The future directions for “2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” and its derivatives could involve the development of more efficient synthesis methods, exploration of new reactions, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

2-methyl-3-piperidin-1-ylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14;;/h5-7H,2-4,8-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGKJVRQGNAYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride

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